molecular formula C8H6N2O B8816610 4-(Pyridin-2-yl)oxazole CAS No. 681135-55-7

4-(Pyridin-2-yl)oxazole

Cat. No.: B8816610
CAS No.: 681135-55-7
M. Wt: 146.15 g/mol
InChI Key: LVFOUJIXFNOKNR-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)oxazole is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Bio-imaging Applications

Recent studies have demonstrated that oxazole derivatives, including 4-(Pyridin-2-yl)oxazole, can serve as effective fluorescent probes for bio-imaging. These compounds exhibit significant fluorescence properties that can be utilized to visualize cellular structures and processes.

  • Fluorescence Properties : The compound shows enhanced fluorescence signals in acidic environments, making it suitable for targeting organelles like lysosomes. This property is attributed to intramolecular charge transfer mechanisms that occur upon protonation in low pH conditions .
  • Organelle Targeting : Novel organelle-targetable fluorescence probes have been synthesized using this compound, which can specifically localize in cellular organelles such as mitochondria and lysosomes. This specificity allows researchers to gather detailed information about cellular functions and dynamics .

Anticancer Activity

This compound has shown promising anticancer properties. Studies indicate that related oxazole derivatives exhibit cytotoxic effects against various cancer cell lines.

  • Cytotoxic Effects : In vitro studies have highlighted the potential of this compound to reduce tumor size significantly in mouse models, indicating its efficacy as an anticancer agent. The mechanism of action may involve the induction of apoptosis in cancer cells, although further research is needed to elucidate specific pathways.

Antibacterial Properties

The antibacterial activity of oxazole derivatives, including this compound, has been a focus of research due to the increasing need for effective antimicrobial agents.

  • Broad-Spectrum Activity : Compounds containing the oxazole moiety have been evaluated for their antibacterial effects against various pathogens. Some derivatives have demonstrated excellent activity against virulent phytopathogenic bacteria, making them potential candidates for agricultural applications .

Material Science Applications

In material science, this compound derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

  • Fluorescent Materials : The solid-state fluorescence properties of certain oxazole derivatives suggest their applicability in developing new fluorescent materials for OLEDs. These materials can emit light efficiently and may be used in display technologies and lighting solutions .

Synthesis and Green Chemistry

The synthesis of this compound has been achieved through environmentally friendly methods, emphasizing green chemistry principles.

  • Green Synthetic Approaches : Recent advancements have led to the development of one-pot synthetic routes that minimize waste and utilize benign reagents. This approach not only enhances yield but also aligns with sustainable practices in chemical manufacturing .

Chemical Reactions Analysis

Pd(TFA)₂-Catalyzed Cascade Reaction

A novel one-pot protocol using picolinamide and aldehydes with Pd(TFA)₂ as a catalyst in n-octane enables efficient synthesis of 4,5-disubstituted derivatives. This method proceeds under mild conditions (150 °C, 17 h) without requiring stoichiometric acid additives .

Key Features :

  • Catalyst : Pd(TFA)₂ generates trifluoroacetic acid (TFA) in situ, enabling condensation of picolinamide and two aldehyde molecules.

  • Solvent : n-octane is critical for reaction efficiency, yielding 62% of the product under standard conditions. Other solvents (e.g., o-xylene, DMF) show reduced yields .

  • Substrate Scope : Compatible with aromatic aldehydes, including sterically hindered and heterocyclic derivatives (e.g., naphthaldehydes) .

One-Pot O-Acylation and Cycloaromatization

This method involves O-acylation of picolinamide derivatives followed by cycloaromatization. For example, picolin-cyano-monoamidoxime reacts with dicarboxylic acids to form oxazoles via sequential activation and cyclization steps .

Mechanistic Highlights :

  • Intermediate Formation : O-acylation generates reactive intermediates that undergo cycloaromatization to form the oxazole core.

  • Solvent Optimization : Switching from DMF to DMPU improves reaction yields, highlighting solvent-dependent reactivity .

Reaction Pathway Analysis

An ¹⁸O labeling study revealed that the Pd(TFA)₂-catalyzed reaction does not follow the classical Robinson-Gabriel pathway. Instead, the amide nitrogen directly participates in aldehyde condensation, forming an intermediate stabilized by the pyridine ring .

Key Evidence :

  • Control Experiments : The absence of α-acylaminoketone intermediates (e.g., compound 4a ) confirms a distinct mechanism .

  • Isotopic Tracing : Oxazole products derived from [¹⁸O]-labeled picolinamide retained no ¹⁸O, ruling out incorporation of amide oxygen .

Catalyst and Solvent Comparison

CatalystSolventYield (%)
Pd(TFA)₂n-octane62
Pd(TFA)₂o-xylene50
Pd(TFA)₂DMF0
AgTFAn-octane56

Data from , optimized for 5 equivalents of aldehyde.

Substrate Examples

Aldehyde TypeProduct YieldKey Features
Benzaldehyde62%Standard aromatic aldehyde
4-Phenylbenzaldehyde86%Sterically hindered
Naphthaldehyde45–60%Heterocyclic aromatic system
Furanaldehyde20%Acid-sensitive functional group

Yields reflect isolated products under standard conditions .

Properties

CAS No.

681135-55-7

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

4-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C8H6N2O/c1-2-4-9-7(3-1)8-5-11-6-10-8/h1-6H

InChI Key

LVFOUJIXFNOKNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=COC=N2

Origin of Product

United States

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